molecular formula C23H28N6O2 B2665141 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea CAS No. 923690-32-8

1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2665141
CAS No.: 923690-32-8
M. Wt: 420.517
InChI Key: UJITVRQAWIEKTB-UHFFFAOYSA-N
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Description

1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea is a complex organic compound featuring a unique structure that incorporates multiple functional groups. Its chemical composition and structural framework make it significant in various research domains, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea typically involves several steps:

  • Preparation of 4-(Diethylamino)-6-methylpyrimidin-2-amine: : This involves the reaction of diethylamine with 6-methyl-2-chloropyrimidine under specific temperature and solvent conditions.

  • Coupling with 4-Aminophenyl Isocyanate: : The intermediate 4-(Diethylamino)-6-methylpyrimidin-2-amine is then coupled with 4-aminophenyl isocyanate to form the urea linkage. This step is usually carried out in the presence of a coupling agent and a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial synthesis of this compound can involve similar steps, but scaled up with continuous flow chemistry techniques to optimize yield, purity, and safety. Utilizing automated reactors and rigorous control of reaction conditions can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the diethylamino and methoxy functional groups, using strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions typically involve the use of hydride donors or catalytic hydrogenation, targeting the pyrimidine and urea groups.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the pyrimidine ring and the phenyl groups, facilitated by reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst (Pd/C)

  • Substituents: : Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea has diverse applications in scientific research, including:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of other complex organic molecules

  • Biology: : Studied for its interactions with biological macromolecules, such as proteins and DNA. Its binding affinity and specificity to various biological targets make it a subject of interest.

  • Medicine: : Explored for its potential therapeutic effects, particularly as a candidate for drug development. Its structural features enable it to interact with various enzymes and receptors.

  • Industry: : Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea involves several molecular targets and pathways:

  • Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions. The pyrimidine and urea groups are key in these interactions.

  • Pathways Involved: : Depending on the application, the compound may influence signaling pathways, metabolic pathways, or other biochemical processes. For example, it may inhibit an enzyme critical to a disease pathway, thus serving as a potential therapeutic agent.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea exhibits unique features:

  • Structural Uniqueness: : The combination of diethylamino, methoxy, and urea groups within the same molecule is distinct and influences its reactivity and interactions.

  • Functional Properties: : Its ability to participate in various chemical reactions and its specific biological activity set it apart from similar compounds.

List of Similar Compounds

  • 1-(4-(N,N-Dimethylaminophenyl)-3-(4-methoxyphenyl)urea: : Shares the urea linkage but with different substituents on the phenyl ring.

  • 1-(4-(4-Methylpyrimidin-2-yl)aminophenyl)-3-(4-methoxyphenyl)urea: : Similar pyrimidine core but lacks the diethylamino group.

  • 1-(4-(4-Methoxypyrimidin-2-yl)aminophenyl)-3-(4-methoxyphenyl)urea: : Structural analog with methoxy substituent on the pyrimidine ring.

Exploring the distinct properties and potential applications of this compound opens up various avenues for scientific research and practical use. Its unique chemical structure and reactivity make it a valuable subject of study.

Properties

IUPAC Name

1-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-5-29(6-2)21-15-16(3)24-22(28-21)25-17-7-9-18(10-8-17)26-23(30)27-19-11-13-20(31-4)14-12-19/h7-15H,5-6H2,1-4H3,(H,24,25,28)(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJITVRQAWIEKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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